molecular formula C18H22N2O2S2 B2828195 N-(1-cyanocyclobutyl)-2-[4-(1,3-dithian-2-yl)phenoxy]-N-methylacetamide CAS No. 1423645-50-4

N-(1-cyanocyclobutyl)-2-[4-(1,3-dithian-2-yl)phenoxy]-N-methylacetamide

Numéro de catalogue B2828195
Numéro CAS: 1423645-50-4
Poids moléculaire: 362.51
Clé InChI: PQXLBAUDNYSRAK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(1-cyanocyclobutyl)-2-[4-(1,3-dithian-2-yl)phenoxy]-N-methylacetamide, commonly known as CCT137690, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications.

Mécanisme D'action

The mechanism of action of CCT137690 involves the inhibition of the protein kinase CHK1. CHK1 is a key regulator of the DNA damage response pathway, which is responsible for repairing damaged DNA. Inhibition of CHK1 prevents the repair of DNA damage, leading to cell death in cancer cells.
Biochemical and Physiological Effects:
CCT137690 has been shown to have a selective effect on cancer cells, sparing normal cells. It has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in cancer treatment. In addition, CCT137690 has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of CCT137690 is its high specificity for CHK1, making it a valuable tool for studying the DNA damage response pathway. However, its potency and selectivity can also pose a challenge in determining the optimal concentration for experiments. Another limitation is its poor solubility in water, which can affect its bioavailability and efficacy.

Orientations Futures

For CCT137690 include exploring its potential applications in combination with other cancer therapies, such as immunotherapy and targeted therapy. Further studies are also needed to determine the optimal dosing and administration of CCT137690 for maximum efficacy. In addition, the development of more soluble analogs of CCT137690 could improve its pharmacokinetic properties and expand its potential therapeutic applications.
Conclusion:
CCT137690 is a promising small molecule inhibitor with potential therapeutic applications in cancer treatment and inflammatory diseases. Its selective inhibition of CHK1 and ability to enhance the effectiveness of chemotherapy and radiation therapy make it a valuable tool in cancer research. Further studies are needed to fully explore its potential and optimize its use in clinical settings.

Méthodes De Synthèse

The synthesis of CCT137690 involves several steps, starting with the reaction of 2-bromo-4-(1,3-dithian-2-yl)phenol with cyclobutanone to form the intermediate product. This intermediate is then reacted with methylamine and cyanogen bromide to produce CCT137690. The process has been optimized to yield high purity and high yield of the final product.

Applications De Recherche Scientifique

CCT137690 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Propriétés

IUPAC Name

N-(1-cyanocyclobutyl)-2-[4-(1,3-dithian-2-yl)phenoxy]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2S2/c1-20(18(13-19)8-2-9-18)16(21)12-22-15-6-4-14(5-7-15)17-23-10-3-11-24-17/h4-7,17H,2-3,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQXLBAUDNYSRAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)COC1=CC=C(C=C1)C2SCCCS2)C3(CCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.